molecular formula C24H17Cl2FN2O5S B12875584 Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617697-96-8

Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12875584
CAS No.: 617697-96-8
M. Wt: 535.4 g/mol
InChI Key: DAOROIGXMYOYGC-HTXNQAPBSA-N
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Description

Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features multiple functional groups, including dichlorophenyl, fluoro-methylbenzoyl, hydroxy, oxo, and thiazole groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3,4-dichlorophenyl and 3-fluoro-4-methylbenzoyl derivatives, followed by their condensation with thiazole and pyrrole derivatives under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and factors such as cost, safety, and environmental impact must be considered.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the specific oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs or therapeutic agents.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate include other heterocyclic compounds with similar functional groups, such as:

  • 2-(3,4-dichlorophenyl)-4-methylthiazole-5-carboxylic acid
  • 3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and heterocyclic structure, which may confer unique chemical and biological properties

Biological Activity

Methyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Notably, the thiazole moiety is known for its diverse pharmacological effects, including anticancer and antimicrobial properties.

Property Value
Molecular Formula C₁₇H₁₅Cl₂FNO₃S
Molecular Weight 392.27 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study highlighted that thiazole derivatives demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells and other tumor types . The presence of halogen substituents (like chlorine) appears to enhance cytotoxicity by affecting cell membrane interactions and apoptosis pathways.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to disrupt microtubule formation, leading to cell cycle arrest .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, which is a common mechanism for anticancer agents .
  • Targeting Specific Proteins : Molecular docking studies suggest that the compound interacts with proteins involved in cancer progression, such as Bcl-2 family proteins .

Study 1: Antiproliferative Activity

In a comparative study evaluating various thiazole derivatives, the compound exhibited potent antiproliferative activity against multiple cancer cell lines. The study utilized the National Cancer Institute's (NCI) 60-cell line screening protocol, revealing that it significantly inhibited cell growth at concentrations lower than standard chemotherapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the phenyl and thiazole rings could significantly affect biological activity. For example, the introduction of electron-withdrawing groups like fluorine and chlorine enhanced cytotoxicity due to increased lipophilicity and better binding affinity to target proteins .

Properties

CAS No.

617697-96-8

Molecular Formula

C24H17Cl2FN2O5S

Molecular Weight

535.4 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H17Cl2FN2O5S/c1-10-4-5-13(9-16(10)27)19(30)17-18(12-6-7-14(25)15(26)8-12)29(22(32)20(17)31)24-28-11(2)21(35-24)23(33)34-3/h4-9,18,30H,1-3H3/b19-17+

InChI Key

DAOROIGXMYOYGC-HTXNQAPBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

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